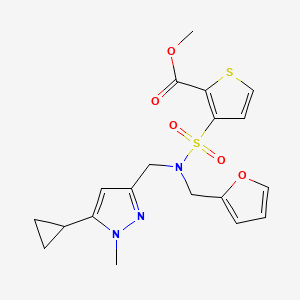
methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, a pyrazole moiety, and a sulfamoyl group, which contribute to its biological properties. The general synthetic route involves multi-step organic synthesis techniques, including:
- Formation of the Thiophene Ring : Typically synthesized via cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazole Moiety : Achieved through the reaction of hydrazines with carbonyl compounds.
- Sulfamoyl Group Attachment : This can be accomplished via nucleophilic substitution reactions.
The synthesis requires controlled conditions to prevent side reactions and often involves purification steps such as recrystallization or chromatography.
The biological activity of this compound has been linked to its interaction with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies indicate potential inhibitory effects on specific enzymes related to these pathways, although detailed mechanistic studies are still necessary to confirm these interactions .
Therapeutic Applications
Research suggests that this compound may exhibit:
- Anti-inflammatory Properties : Potentially useful in treating conditions characterized by inflammation.
- Anticancer Activity : Early studies indicate it may inhibit tumor growth through various mechanisms.
- Neuroprotective Effects : Related compounds have shown promise in enhancing memory and cognitive functions in rodent models .
Case Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
- In Vitro Studies : Demonstrated significant inhibition of cancer cell proliferation in several cancer lines.
- In Vivo Models : Rodent studies showed improved memory retention and cognitive function when treated with related pyrazole compounds, suggesting potential neuroprotective effects .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
methyl 3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl-(furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21-16(13-5-6-13)10-14(20-21)11-22(12-15-4-3-8-27-15)29(24,25)17-7-9-28-18(17)19(23)26-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSWAJBEYYOEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













